Beclamide is classified as a sedative and anticonvulsant agent, although it does not fall under any specific therapeutic category today due to its lack of effectiveness in treating seizures. It is categorized as a small organic molecule in chemical databases like DrugBank, where it is listed under the accession number DB09011 .
The synthesis of beclamide has been documented in various studies, notably involving the reaction of benzylamine with β-chloropropionyl chloride. This process typically includes the following steps:
Technical details regarding this synthesis often highlight the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity .
The molecular structure of beclamide features a benzyl group attached to a β-chloropropionamide moiety. This configuration includes:
The structural representation can be depicted using various chemical notation systems, including SMILES and InChI formats:
These representations are crucial for computational modeling and further chemical analysis .
Beclamide participates in several chemical reactions typical for amides and chlorinated compounds. Notable reactions include:
Technical details regarding these reactions often focus on optimizing conditions such as pH and temperature to enhance yields .
Beclamide's mechanism of action is primarily attributed to its effects on neurotransmitter systems in the central nervous system. It exhibits sedative effects likely through:
This mechanism suggests potential interactions with GABA receptors, although specific binding affinities and detailed pathways remain less documented due to its limited clinical use .
Pharmacological studies have indicated that while beclamide exhibits some anticonvulsant properties, its efficacy is significantly lower than that of other contemporary medications used for seizure disorders .
Beclamide is characterized by the following physical properties:
Key chemical properties include:
These properties are relevant for understanding the compound's behavior in biological systems and its potential interactions with other drugs .
Although beclamide is no longer used clinically, it has historical significance in pharmacological research as an anticonvulsant agent. Its study has contributed to understanding the mechanisms of action for similar compounds and has provided insights into drug development processes involving chlorinated amides.
Research into beclamide also serves as a basis for developing new synthetic methods for related compounds that may have improved efficacy or safety profiles in treating neurological disorders .
Beclamide emerged during the 1950s as part of the first wave of synthetic anticonvulsants developed to address epilepsy. Marketed under numerous brand names including Nydrane, Hibicon, Posedrine, Chloracon, and Seclar, it was primarily indicated for generalized tonic-clonic seizures but proved ineffective against absence seizures [2]. The compound was discovered through systematic screening of chlorinated organic molecules for central nervous system effects, a common approach during that era of empirical pharmacology. By the 1960s, its clinical use had significantly declined due to the introduction of more effective antiepileptic drugs with improved safety profiles [1].
Interest in beclamide experienced an unexpected resurgence in the 1990s when researchers observed its effects on behavioral disturbances in mentally handicapped epileptic patients. Clinical studies noted reductions in anxiety, impulsivity, and antisocial behaviors, along with mood-stabilizing effects [1]. This led to exploratory research into its potential application for psychiatric conditions, including as an adjunct in schizophrenia therapy. A 1990 clinical study investigated its utility alongside neuroleptics for schizophrenic psychoses, though this application never gained widespread adoption [2] [3]. The compound's mechanism remained poorly understood for over three decades after its introduction, highlighting the empirical nature of early neuropharmacology [1] [6].
Beclamide belongs to the chemical class of benzene and substituted derivatives, specifically categorized as a secondary carboxylic acid amide. Its systematic IUPAC name is N-benzyl-3-chloropropanamide, reflecting its structural components: a benzyl group attached to the nitrogen atom of a 3-chloropropanamide chain [1] [4]. The molecular formula is C₁₀H₁₂ClNO, with an average molecular weight of 197.661 g/mol and a monoisotopic mass of 197.060741718 g/mol [1].
Table 1: Chemical Identification Data for Beclamide
Property | Value |
---|---|
CAS Registry Number | 501-68-8 |
Chemical Formula | C₁₀H₁₁₂ClNO |
IUPAC Name | N-benzyl-3-chloropropanamide |
Synonyms | Benzchlorpropamide, Chloracon, Hibicon, Neuracen, Posedrine, Seclar [2] [7] |
SMILES Notation | ClCCC(=O)NCC1=CC=CC=C1 |
InChI Key | JPYQFYIEOUVJDU-UHFFFAOYSA-N |
Structure Type | Aromatic homomonocyclic compound |
ATC Code | N03AX30 (Other antiepileptics) [9] |
Beclamide's structure consists of a chloroalkyl chain (3-chloropropanamide) linked to a benzyl group through an amide bond. This configuration confers specific physicochemical properties, including moderate lipophilicity (predicted logP = 1.69) that influences blood-brain barrier penetration [1] [4]. The compound typically presents as a solid at room temperature, with a melting point of 94°C. It exhibits limited aqueous solubility (0.436 mg/mL) but better solubility in organic solvents like chloroform and methanol [7].
Beclamide's regulatory journey reflects its limited therapeutic profile and eventual obsolescence. The compound was never approved by the United States Food and Drug Administration (FDA) and similarly failed to gain approval in other major pharmaceutical markets including Canada, the European Union, and Japan during its active development period [1] [8]. Its use appears to have been confined to certain European countries under national authorizations rather than harmonized regulatory approvals.
Table 2: Historical Brand Names and Jurisdictions of Availability
Brand Name | Marketing Authorization Holder | Known Jurisdictions |
---|---|---|
Nydrane | Not specified | Historical European markets |
Hibicon | Not specified | Historical European markets |
Posedrine | Not specified | Historical European markets |
Seclar | Not specified | Historical European markets |
Chloracon | Not specified | Historical European markets |
By the late 20th century, beclamide had been discontinued worldwide due to the availability of safer, more effective alternatives and limited commercial interest [1] [2]. Modern regulatory databases, including Health Canada's Regulatory Decision Summaries and Japan's PMDA review reports, contain no active listings for beclamide-containing products [5] [8]. Its only contemporary regulatory classification appears in Brazil's controlled substances list (Class C1), which references historical rather than current use [2]. The World Health Organization's ATC classification system maintains the code N03AX30 ("Other antiepileptics") for beclamide, acknowledging its historical therapeutic category despite its discontinued status [9].
Table 3: Current Regulatory Status of Beclamide
Jurisdiction | Regulatory Agency | Current Status | Classification |
---|---|---|---|
United States | FDA | Never approved | Unapproved drug |
European Union | EMA | Discontinued | No current authorization |
Japan | PMDA | Not approved | Unapproved drug |
Brazil | Anvisa | Class C1 controlled substance | Historical classification [2] |
Canada | Health Canada | No market authorization | Unapproved drug [8] |
The compound remains available for research purposes through chemical suppliers (e.g., TRC, Biosynth Carbosynth) typically packaged in quantities of 2-2.5g under inert gas at controlled temperatures [7]. Its primary contemporary scientific relevance lies in its utility as a tool compound for studying metabolic pathways, particularly benzene ring hydroxylation and conjugate formation (glucuronidation and sulfation) [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7